(2R)-2-Quinolin-6-ylpropanoic acid
Description
(2R)-2-Quinolin-6-ylpropanoic acid is a chiral quinoline derivative characterized by a propanoic acid substituent at the 6-position of the quinoline ring, with an (R)-configuration at the second carbon of the propanoic acid chain. Analytical characterization typically employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to confirm structure and purity .
Properties
IUPAC Name |
(2R)-2-quinolin-6-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAPGRLLGDEEL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-6-ylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Functionalization: Quinoline undergoes functionalization to introduce a carboxylic acid group at the 6-position.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Quinolin-6-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can replace the hydrogen atoms on the quinoline ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions typically use halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated quinolines.
Scientific Research Applications
(2R)-2-Quinolin-6-ylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand the interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (2R)-2-Quinolin-6-ylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Table 1: Key Comparative Data
Structural Insights :
- Substituent Position: The 6-position propanoic acid chain in this compound contrasts with the 4-position carboxylate in YS-1.
- Functional Groups: YS-1’s methyl ester group enhances lipophilicity compared to the free carboxylic acid in this compound, which may influence membrane permeability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
